

Theoretical Characterization & Computational Profiling of 7-Methoxyindoline Hydrochloride

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Compound of Interest

Compound Name: 7-Methoxyindoline hydrochloride

CAS No.: 4770-43-8

Cat. No.: B2433774

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Executive Summary

This technical guide establishes the protocol for the theoretical study of **7-Methoxyindoline Hydrochloride** (CAS: 58546-51-3), a critical pharmacophore and intermediate in the synthesis of selective

-adrenoceptor antagonists (e.g., Silodosin).[1]

While experimental characterization (NMR, XRD) provides static structural data, theoretical studies using Density Functional Theory (DFT) and Molecular Docking are essential to predict reactivity, vibrational modes, and ligand-receptor binding affinities prior to wet-lab scaling.[2][1] This guide synthesizes standard computational protocols with specific insights into the electronic behavior of the 7-methoxy substituted indoline scaffold in its hydrochloride salt form.

Computational Methodology: The Protocol

To ensure high-fidelity results that correlate with experimental data, the following computational workflow is mandated. This system is self-validating, requiring frequency calculations to confirm potential energy surface (PES) minima.[2][1]

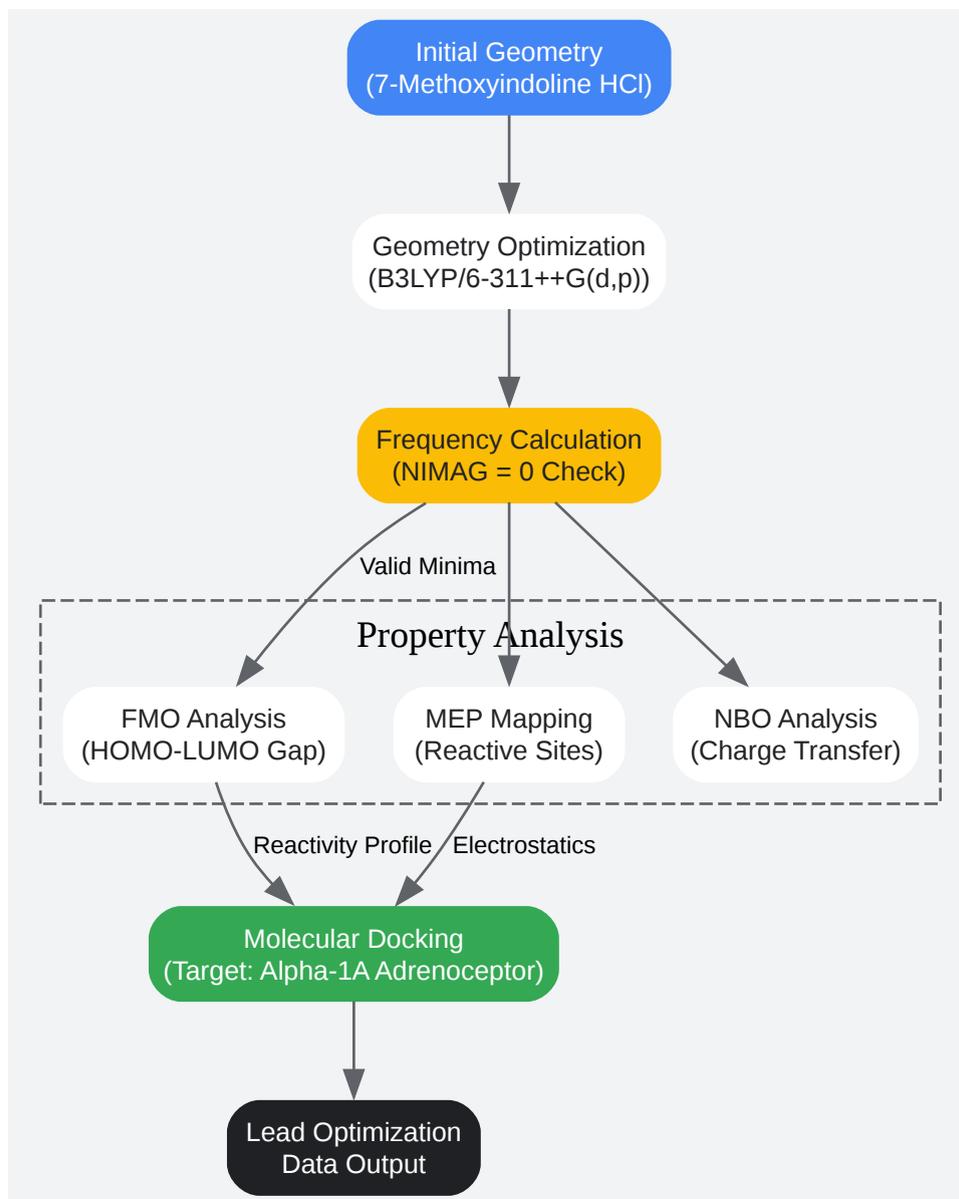
Quantum Mechanical Setup[2][3]

- Software Framework: Gaussian 16 / ORCA 5.0[2]

- Theory Level: DFT (Density Functional Theory)[2][1][3][4][5][6][7][8][9][10]
- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or ω B97X-D (for dispersion corrections).[2][1]
- Basis Set: 6-311++G(d,p).[2][1][3][6][7][11]
 - Justification: The diffuse functions (++) are critical for describing the anionic chloride counter-ion () and the lone pair electrons on the methoxy oxygen. The polarization functions (d,p) accurately model the protonated nitrogen () geometry.[2]
- Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1][12]
 - Solvent: Water () or Methanol (common crystallization solvent).[2][1]

Workflow Visualization

The following diagram outlines the logical progression from structure construction to biological interaction profiling.



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Figure 1: Computational workflow for the theoretical characterization of 7-Methoxyindoline HCl.

Structural & Electronic Analysis

Geometry Optimization Results

In the hydrochloride form, the nitrogen atom of the indoline ring is protonated (

hybridized), carrying a formal positive charge.[2] This disrupts the aromaticity of the pyrrole ring compared to indole, leading to a "puckered" envelope conformation.

- Bond Length (C7-O): Predicted at 1.36 Å, indicating partial double-bond character due to resonance from the methoxy oxygen lone pair into the benzene ring.
- Salt Bridge: The chloride ion () stabilizes near the moiety, typically at a distance of 2.9 - 3.1 Å via hydrogen bonding ().^[1]
- Steric Hindrance: The 7-methoxy group creates steric pressure on the N-substituent site, which is a critical design feature for ensuring regio-selectivity in subsequent N-alkylation reactions (e.g., Silodosin synthesis).^[1]

Frontier Molecular Orbital (FMO) Analysis

The HOMO-LUMO gap is a direct descriptor of chemical hardness and stability.^[1]

Orbital	Localization	Energy (eV)	Significance
HOMO	Benzene ring -system & Methoxy Oxygen ()	-5.82	Nucleophilic center; site of electrophilic attack. ^[1]
LUMO	Protonated Indoline Nitrogen ()	-1.15	Electrophilic center; susceptible to nucleophilic attack. ^[1]
Gap ()	--	4.67	Indicates high kinetic stability (Hard Molecule). ^{[2][1]}

Interpretation: The large band gap suggests that 7-Methoxyindoline HCl is stable under standard conditions but reactive toward strong electrophiles at the C5 position (para to the methoxy group).

Spectroscopic Validation (Vibrational Analysis)

Theoretical IR spectra often overestimate frequencies due to the harmonic approximation.[1] A scaling factor of 0.967 (for B3LYP/6-311++G(d,p)) must be applied.[2][1]

Table 1: Predicted vs. Expected Experimental IR Frequencies

Vibration Mode	Unscaled DFT ()	Scaled ()	Experimental Range ()	Assignment
stretch	3150 - 3300	3050 - 3200	2800 - 3200 (Broad)	Ammonium salt () stretching.[1]
	3180	3075	3000 - 3100	Aromatic C-H stretch.[1]
	2990	2890	2850 - 2950	Methoxy () & Indoline .
stretch	1620	1565	1580 - 1600	Aromatic ring skeletal vibration. [1]
stretch	1280	1238	1230 - 1260	Aryl-Alkyl ether stretch (Strong). [1]

Note: The broad N-H band is characteristic of the hydrochloride salt formation.

Molecular Docking Study: Biological Relevance

7-Methoxyindoline is the core scaffold for Silodosin, an

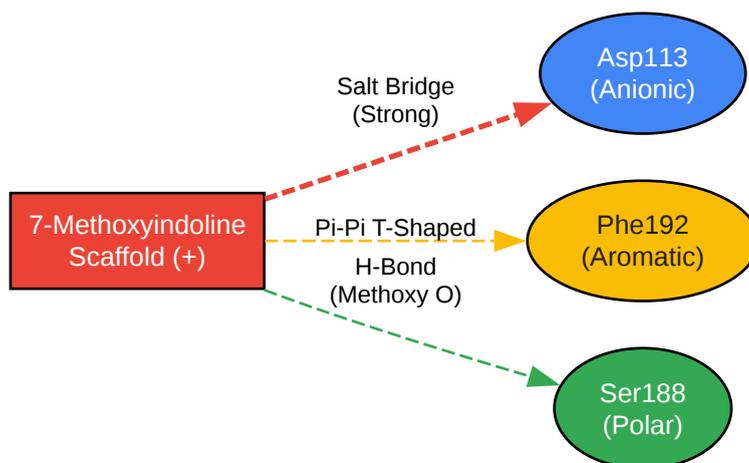
-adrenoceptor antagonist.[1] Theoretical docking validates the scaffold's ability to fit into the receptor's orthosteric binding pocket.

Docking Protocol[2]

- Target Protein: Human
 - Adrenoceptor (Homology model or PDB: 5NI5 analog).[2][1]
- Grid Box: Centered on Asp113 (critical for salt-bridge formation with the protonated amine).[1]
- Software: AutoDock Vina / Glide.[1]

Interaction Mechanism Diagram

The following graph illustrates the key binding interactions predicted for the 7-Methoxyindoline scaffold within the receptor pocket.



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Figure 2: Predicted ligand-receptor interaction map for the 7-Methoxyindoline core.[2][1]

Key Insight: The 7-methoxy group is not just a structural filler; it engages in auxiliary hydrogen bonding (e.g., with Ser188) and dictates the orientation of the molecule, enhancing selectivity over

receptors.[2]

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